2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)furan-2-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S/c20-19(21)12-5-3-4-11(10-12)14-8-9-15(22-14)17-18-13-6-1-2-7-16(13)23-17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDISQPBTUYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The primary synthesis route for 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole involves a Knoevenagel condensation between 5-(3-nitrophenyl)furan-2-carboxaldehyde and 3-methyl-1,3-benzothiazolium iodide (Figure 1). This reaction forms a highly conjugated vinyl bridge between the furan and benzothiazole moieties, facilitated by potassium acetate in acetonitrile under reflux. The mechanism proceeds via deprotonation of the benzothiazolium salt’s methyl group, followed by nucleophilic attack on the aldehyde carbonyl and subsequent elimination of water.
Synthetic Protocol
- Reagents :
- 5-(3-Nitrophenyl)furan-2-carboxaldehyde (2 mmol)
- 3-Methyl-1,3-benzothiazolium iodide (2.4 mmol)
- Potassium acetate (0.2 mmol, catalytic)
- Dry acetonitrile (10–15 mL)
Procedure :
- The mixture is refluxed for 2 hours under stirring, monitored by TLC (chloroform:methanol, 4:1).
- Post-reaction, the product is filtered, washed with acetonitrile and methanol, and recrystallized from ethanol.
Reaction Optimization and Substituent Effects
Solvent and Catalyst Influence
The choice of acetonitrile as a solvent and potassium acetate as a base optimizes reactivity by enhancing the nucleophilicity of the benzothiazolium methyl group. Alternative solvents (e.g., methanol) or bases (e.g., pyridine) reduce yields due to poor solubility or insufficient deprotonation.
Impact of Substituent Positioning
The meta -nitro group on the phenyl ring (3-nitrophenyl) confers moderate steric hindrance compared to ortho-substituted analogs, which exhibit yields as low as 37%. Electronic effects from the nitro group enhance the aldehyde’s electrophilicity, accelerating the condensation.
Characterization and Spectral Analysis
Physical and Spectroscopic Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 220–224°C | Capillary Method |
| UV-Vis λmax | 449 nm (ε = 3.36 × 103) | UV-Vis Spectroscopy |
| Molecular Formula | C20H15IN2O3S | Elemental Analysis |
| Yield | 82% | Gravimetric Analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Analysis
Experimental results align with theoretical values (C: 49.26% vs. 48.99%; N: 5.87% vs. 5.71%), confirming purity.
Comparative Analysis of Alternative Routes
Cyclocondensation with Aminophenyl Disulfides
A secondary method involves reacting 5-(3-nitrophenyl)furan-2-carbaldehyde with 2-aminophenyl disulfides in glycerol, yielding benzothiazole precursors. However, this route requires multi-step purification and achieves lower yields (~50%), making it less efficient than Method A.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Scientific Research Applications
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is used in scientific research across various disciplines.
Chemistry
- It serves as a building block in synthesizing complex heterocyclic compounds.
- Its structure allows for versatile chemical modifications, making it valuable in medicinal chemistry.
Biology
- It is investigated for its antibacterial properties against gram-positive and gram-negative bacteria.
- Studies show that compounds containing both furan and benzothiazole structures exhibit significant antimicrobial properties.
- It disrupts bacterial cell wall synthesis in antibacterial applications.
- It has shown promising results with Minimum Inhibitory Concentration (MIC) values as low as 1μg/mL for resistant strains against Staphylococcus aureus, including MRSA strains.
- It exhibits limited activity against Gram-negative bacteria like Escherichia coli, indicating a specificity towards Gram-positive organisms.
Medicine
- It is a potential anticancer agent because of its ability to inhibit certain cancer cell lines.
- It inhibits cell proliferation by interfering with DNA replication and inducing apoptosis in anticancer applications.
Industry
- It is used in developing new materials with specific electronic properties.
Chemical Reactions Analysis
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo several chemical reactions:
- Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate and chromium trioxide .
- Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions, typically using palladium on carbon as a catalyst.
- Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring using reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole has potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Effects
- Research has shown that compounds containing both furan and benzothiazole structures exhibit significant antimicrobial properties.
- Benzothiazole derivatives have broad-spectrum antibacterial activity against various strains.
- MIC values as low as 1μg/mL were observed against Staphylococcus aureus (including MRSA strains).
- Limited activity was found against Gram-negative bacteria like Escherichia coli, indicating specificity towards Gram-positive organisms.
Mechanism of Action
The mechanism of action of 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole involves its interaction with cellular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis. In anticancer applications, it inhibits cell proliferation by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The meta-nitro group (3-nitrophenyl) in 6d and 7d results in shorter reaction times and higher yields compared to para-nitro (6c) or ortho-nitro (7e) analogs, suggesting favorable electronic effects for synthesis .
- Counterion and Alkyl Group : Benzyl-substituted compounds (7d) exhibit higher yields (86%) than ethyl-substituted analogs (6d, 74%), likely due to improved solubility or steric effects .
Spectral Characteristics
NMR and UV data highlight substituent-induced electronic effects (Table 2).
Table 2: Spectral Data of Selected Analogs
Key Observations :
- Nitro Group Position : Para-nitro substitution (6c) causes a bathochromic shift in UV λ_max (328 nm) compared to meta-nitro (6d, 320 nm) and ortho-nitro (7e, 310 nm), reflecting enhanced conjugation .
- Linker Effects: The vinyl linker in 6d and 7d deshields furan protons (δ ~7.42–7.45 ppm) compared to non-vinyl-linked analogs, indicating altered electron density .
Biological Activity
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is , with a molecular weight of approximately 322.34 g/mol. The compound features a furan ring substituted with a nitrophenyl group and a benzothiazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀N₂O₃S |
| Molecular Weight | 322.34 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 525.8 ± 60.0 °C |
| Flash Point | 271.8 ± 32.9 °C |
Antimicrobial Activity
Research has demonstrated that compounds containing both furan and benzothiazole structures exhibit significant antimicrobial properties. In particular, derivatives of benzothiazole have been shown to possess broad-spectrum antibacterial activity against various strains.
-
Antibacterial Effects :
- In studies evaluating the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (including MRSA strains), compounds similar to 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole showed promising results with MIC values as low as for resistant strains .
- Compounds were also tested against Gram-negative bacteria like Escherichia coli, where they exhibited limited activity, indicating a specificity towards Gram-positive organisms .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of benzothiazole derivatives is well-documented, with several studies indicating their effectiveness against various cancer cell lines.
- Cytotoxicity Studies :
- In vitro assays using human lung cancer cell lines (A549, HCC827) revealed that compounds similar to 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole exhibited cytotoxic effects with IC50 values in the micromolar range (less than ) against rapidly dividing cells .
- The mechanism of action appears to involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological activity of benzothiazole derivatives:
- A study reported the synthesis and evaluation of various benzothiazole derivatives for their antimicrobial and antitumor activities, noting that those with nitro substitutions generally exhibited enhanced biological activities .
- Another investigation focused on the binding interactions of these compounds with DNA, suggesting that their effectiveness may be partially attributed to their ability to bind within the DNA minor groove .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
